molecular formula C24H29N3O3 B2808109 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol CAS No. 899983-89-2

2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol

Cat. No.: B2808109
CAS No.: 899983-89-2
M. Wt: 407.514
InChI Key: DCWZCWFAUGYQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a piperidine ring. Key structural elements include:

  • A 7'-ethoxy substituent on the benzoxazine moiety.
  • A 1-ethyl group on the piperidine ring.
  • A 2-hydroxyphenyl group at the 2'-position of the pyrazolo ring.

Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous spiro compounds .

Properties

IUPAC Name

2-(7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-6-10-21(17)28)18-9-7-11-22(29-4-2)23(18)30-24/h5-11,20,28H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWZCWFAUGYQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol typically involves multi-step organic reactions

  • Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core

      Starting Materials: 2-aminophenol and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, under reflux conditions, to form the benzoxazine ring.

  • Spirocyclization

      Starting Materials: The benzoxazine intermediate and 1-ethylpiperidine.

      Reaction Conditions: The spirocyclization is typically achieved using a Lewis acid catalyst like zinc chloride, under an inert atmosphere, to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the phenolic group to a quinone derivative.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the benzoxazine ring to a dihydro derivative.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or bromine.

      Conditions: Carried out in the presence of a catalyst such as iron(III) chloride.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The spiro linkage provides a rigid framework that can interact specifically with biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the phenolic group allows for further functionalization, enhancing its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(7’-Ethoxy-1-ethyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2’-yl)phenol exerts its effects involves interaction with specific molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, while the spirocyclic structure provides a stable scaffold that enhances binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

    Receptors: It can interact with receptor tyrosine kinases, modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-ethoxyphenyl group in the compound from correlates with antimicrobial activity (MIC: 50 μg/mL), suggesting that electron-donating groups (e.g., ethoxy) enhance membrane penetration .
  • Halogenated derivatives (e.g., 4-chlorophenyl in , 9′-bromo in ) are often explored for receptor binding but may reduce solubility .

Spiro Ring Modifications: Replacement of piperidine with cyclohexane (as in ) simplifies synthesis but reduces nitrogen-based reactivity.

Physicochemical and Thermodynamic Properties

  • Thermodynamic Stability: Ethyl and ethoxy substituents likely improve entropy-driven binding (cf. adenosine receptor antagonists in ).

Biological Activity

The compound 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O4C_{25}H_{29}N_{3}O_{4}, with a molecular weight of approximately 435.524 g/mol. The structure features multiple functional groups including an ethoxy group, a phenyl group, and a spirocyclic framework which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol exhibit various pharmacological properties:

  • Analgesic Activity : Certain derivatives have been identified as delta-opioid receptor agonists, showing potential in pain management, particularly for neuropathic pain .
  • Antitumor Properties : Some related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
  • CNS Activity : The compound may influence central nervous system pathways due to its interaction with G-protein coupled receptors (GPCRs), which are critical in mediating neurotransmitter signals .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may modulate the activity of specific receptors involved in pain perception and inflammation.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis .

Study 1: Analgesic Efficacy

A study conducted by Quock et al. (1999) explored the analgesic properties of spiropiperidine derivatives. The findings indicated that these compounds effectively induced analgesia in animal models through delta-opioid receptor activation, providing a basis for further exploration into their therapeutic potential .

Study 2: Antiproliferative Effects

In a comparative study on various heterocyclic compounds, it was found that derivatives similar to the target compound exhibited significant cytotoxicity against human peripheral blood mononuclear cells (PBMCs). The study highlighted their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicDelta-opioid receptor agonism
AntitumorCytotoxicity against cancer cells
CNS ModulationInteraction with GPCRs

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaActivity TypeReference
2-(4-Ethylphenyl)-1'-propyl...C25H29N3O4C_{25}H_{29}N_{3}O_{4}Analgesic
Ethyl 7-ethoxy-2-phenyl...C25H29N3O4C_{25}H_{29}N_{3}O_{4}Antitumor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.